N-butylhydroxylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Butylhydroxylamine hydrochloride is a chemical compound with the molecular formula C4H11NOCl. It is a derivative of hydroxylamine and is commonly used in various industrial and scientific applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Butylhydroxylamine hydrochloride can be synthesized through the reaction of butylamine with hydroxylamine hydrochloride under acidic conditions. The reaction typically involves heating the reactants in an aqueous solution to facilitate the formation of the desired compound.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes. The process involves the use of reactors and controlled conditions to ensure the purity and yield of the product. The reaction is monitored to maintain the desired temperature and pH levels.
Chemical Reactions Analysis
Types of Reactions: N-Butylhydroxylamine hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions involve the replacement of a functional group in the compound with another group, often using nucleophiles or electrophiles.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of butyl nitrite or other oxidized derivatives.
Reduction: Reduction reactions typically result in the formation of butylamine or other reduced derivatives.
Substitution: Substitution reactions can produce a variety of substituted butylhydroxylamines depending on the reagents used.
Scientific Research Applications
N-Butylhydroxylamine hydrochloride is widely used in scientific research due to its versatile properties. It is employed in chemistry for the synthesis of various organic compounds. In biology, it is used as a reagent in biochemical assays and studies involving oxidative stress. In medicine, it has potential applications in the development of therapeutic agents. In industry, it is used as a stabilizer and antioxidant in various formulations.
Mechanism of Action
The mechanism by which N-butylhydroxylamine hydrochloride exerts its effects involves its ability to act as a scavenger of free radicals. It neutralizes reactive oxygen species (ROS) and other free radicals, thereby preventing oxidative damage to cells and tissues. The molecular targets and pathways involved include the inhibition of lipid peroxidation and the protection of cellular components from oxidative stress.
Comparison with Similar Compounds
N-tert-Butylhydroxylamine hydrochloride
N-Methylhydroxylamine hydrochloride
O-tert-Butylhydroxylamine hydrochloride
Properties
IUPAC Name |
N-butylhydroxylamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO.ClH/c1-2-3-4-5-6;/h5-6H,2-4H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCBNBLVSUHTLAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNO.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135589-41-2 |
Source
|
Record name | N-butylhydroxylamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.